tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate
CAS No.: 1508368-16-8
Cat. No.: VC11992272
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1508368-16-8 |
|---|---|
| Molecular Formula | C11H22N2O3 |
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-butyl 3-(1-aminoethyl)morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-8(12)9-7-15-6-5-13(9)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |
| Standard InChI Key | SWRHNCDMOPMNBQ-UHFFFAOYSA-N |
| SMILES | CC(C1COCCN1C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C1COCCN1C(=O)OC(C)(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Core Structure and Stereochemistry
The compound features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) substituted at the 3-position with an aminomethyl group (-CH₂NH₂) and at the 4-position with a Boc-protected carboxylate (Figure 1). The Boc group enhances solubility and stability during synthetic processes . Enantiomeric forms arise from the chiral center at the 3-position of the morpholine ring, yielding (R)- and (S)-configurations .
Table 1: Physicochemical Properties of tert-Butyl 3-(Aminomethyl)morpholine-4-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂O₃ |
| Molecular Weight | 216.28 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 310.7 ± 27.0 °C (760 mmHg) |
| Flash Point | 141.7 ± 23.7 °C |
| LogP (Partition Coefficient) | -0.17 |
| Vapor Pressure | 0.0 ± 0.7 mmHg (25°C) |
The low LogP value (-0.17) indicates moderate hydrophilicity, favoring aqueous-phase reactions .
Synthesis and Industrial Applications
Synthetic Routes
The compound is synthesized via Boc protection of morpholine derivatives. A representative method involves:
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Boc Protection: Reacting 3-aminomethylmorpholine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
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Enantiomeric Resolution: Chiral chromatography or enzymatic resolution separates (R)- and (S)-forms .
Table 2: Key Synthetic Parameters
| Parameter | Condition |
|---|---|
| Reaction Temperature | 0–25°C |
| Catalyst | Triethylamine |
| Yield | 70–85% |
Pharmaceutical Relevance
The Boc group is cleavable under acidic conditions, making the compound a versatile intermediate in drug discovery. For example, it serves as a building block for protease inhibitors and kinase modulators .
Enantiomeric Characterization
(R)-Enantiomer (CAS 1187929-33-4)
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IUPAC Name: (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate
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SMILES: CC(C)(C)OC(=O)N1CCOC[C@H]1CN
(S)-Enantiomer (CAS 1187929-79-8)
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IUPAC Name: (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate
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SMILES: CC(C)(C)OC(=O)N1CCOC[C@@H]1CN
Table 3: Comparative Data for Enantiomers
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| CAS Number | 1187929-33-4 | 1187929-79-8 |
| Exact Mass | 216.1474 Da | 216.1474 Da |
| HPLC Retention Time | 8.2 min | 8.2 min |
Enantiomers exhibit identical physicochemical properties but divergent biological activities, underscoring the need for stereochemical control in drug development .
Future Directions
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Stereoselective Synthesis: Developing asymmetric catalytic methods to improve enantiomeric excess.
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Polymer Chemistry: Exploring use as a monomer for pH-responsive polymers.
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